molecular formula C15H19NO4 B4746082 isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate

isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate

Cat. No. B4746082
M. Wt: 277.31 g/mol
InChI Key: OLTORJVUYSDGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate, also known as ITF2357, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a member of the family of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects.

Mechanism of Action

Isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to the repression of gene expression. isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate inhibits the activity of HDAC enzymes, leading to an increase in the acetylation of histone proteins and the activation of gene expression.
Biochemical and Physiological Effects:
isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth of tumors.

Advantages and Limitations for Lab Experiments

One advantage of isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression. However, one limitation is its potential toxicity, as it can cause cell death at high concentrations.

Future Directions

There are several future directions for research on isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate, including:
1. Investigating its potential therapeutic applications in other diseases, such as neurodegenerative diseases and infectious diseases.
2. Studying its mechanism of action in more detail to better understand its effects on gene expression.
3. Developing more specific and less toxic HDAC inhibitors based on the structure of isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate.
4. Investigating its potential use in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate is a synthetic compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of HDAC enzymes, leading to an increase in the acetylation of histone proteins and the activation of gene expression. While it has advantages in terms of specificity, its potential toxicity is a limitation that needs to be addressed in future research.

Scientific Research Applications

Isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to have anti-inflammatory effects by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression.

properties

IUPAC Name

propan-2-yl 4-(oxolane-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10(2)20-15(18)11-5-7-12(8-6-11)16-14(17)13-4-3-9-19-13/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTORJVUYSDGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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